3-Chloro-2-pyridylzinc bromide
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Overview
Description
3-Chloro-2-pyridylzinc bromide is an organozinc compound with the molecular formula C5H3BrClNZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable due to its ability to facilitate the formation of carbon-carbon bonds, making it a crucial component in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-pyridylzinc bromide can be synthesized via the direct insertion of active zinc into 3-chloro-2-bromopyridine. This process typically involves the use of highly active zinc, often referred to as Rieke zinc, which is prepared by reducing zinc chloride with lithium naphthalenide in tetrahydrofuran (THF) at room temperature . The reaction proceeds under mild conditions and results in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-pyridylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to form carbon-carbon bonds.
Addition Reactions: It can add to electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium catalysts, copper(I) complexes, and various electrophiles like aryl halides and acid chlorides
Conditions: These reactions typically occur under mild conditions, often at room temperature, and in the presence of solvents like THF or toluene.
Major Products
The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
3-Chloro-2-pyridylzinc bromide has a wide range of applications in scientific research:
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 3-chloro-2-pyridylzinc bromide involves its role as a nucleophilic reagent in various chemical reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This process often involves the formation of a transient organozinc intermediate, which then undergoes further transformations to yield the final product .
Comparison with Similar Compounds
Similar Compounds
2-Pyridylzinc bromide: Similar to 3-chloro-2-pyridylzinc bromide but lacks the chloro substituent, making it less reactive in certain contexts.
3-Bromo-2-pyridylzinc chloride: Another organozinc compound with similar reactivity but different halogen substituents, affecting its reactivity and selectivity in reactions.
2-Pyridylzinc chloride: Similar to this compound but with a chloride substituent instead of bromide, influencing its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both chloro and bromo substituents on the pyridine ring. This dual substitution enhances its reactivity and allows for greater versatility in chemical reactions. Its ability to participate in a wide range of reactions under mild conditions makes it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C5H3BrClNZn |
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Molecular Weight |
257.8 g/mol |
IUPAC Name |
bromozinc(1+);3-chloro-2H-pyridin-2-ide |
InChI |
InChI=1S/C5H3ClN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h1-3H;1H;/q-1;;+2/p-1 |
InChI Key |
KGEUMZXFNRCXFK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=[C-]N=C1)Cl.[Zn+]Br |
Origin of Product |
United States |
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